(1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Vue d'ensemble

Description

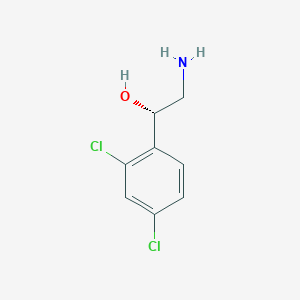

(1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is further bonded to a 2,4-dichlorophenyl group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,4-dichloroacetophenone using chiral catalysts or enzymes to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or biocatalysts to ensure enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent production of high-quality this compound .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can undergo further reduction to form amines or alcohols with different substituents.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed:

Oxidation: 2,4-Dichloroacetophenone or 2,4-dichlorobenzaldehyde.

Reduction: Various amines and alcohols.

Substitution: Derivatives with different functional groups replacing the amino group.

Applications De Recherche Scientifique

Chemistry

DCA serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the creation of complex organic molecules, facilitating the development of new compounds with potential applications in various industries.

Biology

DCA has been employed in biochemical studies to explore enzyme-catalyzed reactions and metabolic pathways. Its ability to participate in hydrogen bonding due to its amino and hydroxyl groups enhances its role in biological interactions.

Medicine

DCA has shown promise in medicinal chemistry, particularly in the development of antifungal agents. Notably:

- Antifungal Activity : DCA has demonstrated significant efficacy against Candida species by disrupting cell membrane integrity at low concentrations.

- Anticancer Activity : Research indicates that DCA can inhibit cancer cell proliferation through apoptosis induction. In comparative studies with chemotherapeutics like Sorafenib, DCA exhibited superior cytotoxic effects against specific cancer cell lines, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

Industry

In industrial applications, DCA is utilized in the production of agrochemicals and other industrial chemicals due to its reactive functional groups which allow for further chemical modifications.

Case Study on Antifungal Activity

A study evaluated the antifungal efficacy of DCA against various Candida species. The results indicated that DCA significantly inhibited fungal growth at low concentrations due to its capacity to disrupt membrane integrity.

Case Study on Anticancer Mechanisms

In a comparative study involving standard chemotherapeutics, DCA was found to exhibit notable cytotoxic effects against specific cancer cell lines, particularly MDA-MB-231. The study highlighted that DCA affected the G2/M phase transition in cancer cells, leading to increased apoptosis rates .

Mécanisme D'action

The mechanism of action of (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The 2,4-dichlorophenyl group contributes to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- (1S)-2-Amino-1-(4-chlorophenyl)ethan-1-ol

- (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol

- (1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol

Uniqueness: (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and binding properties. This compound’s specific stereochemistry and functional groups make it a valuable intermediate in the synthesis of various chiral molecules and pharmaceuticals .

Activité Biologique

(1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, often referred to as 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 205.09 g/mol. Its structure features a dichlorophenyl group attached to an amino alcohol, which contributes to its unique interactions within biological systems.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Modulation : The compound can interact with specific enzymes, influencing their activity through competitive or non-competitive inhibition.

- Receptor Binding : Its chiral nature allows it to selectively bind to various receptors, potentially modulating physiological responses.

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, enhancing its reactivity in biochemical pathways.

Biological Activities

Research has highlighted various biological activities associated with this compound:

-

Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound showed IC values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 and HepG2 cancer cells .

Compound Cell Line IC (µM) (6c) MDA-MB-231 7.2 ± 0.56 (9h) HepG2 13.5 ± 0.92 (6d) MDA-MB-231 11.0 ± 0.282 - Antifungal Properties : The compound has been explored as a precursor in the synthesis of antifungal agents such as miconazole, demonstrating efficacy against various fungal pathogens .

- Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and inhibiting metabolic enzymes involved in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reductive Amination : Utilizing aldehydes or ketones with amines in the presence of reducing agents.

- Chiral Resolution : Employing techniques such as chromatography to isolate the desired enantiomer from racemic mixtures.

These methods allow for high yield and purity in producing the compound for research and pharmaceutical applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study focusing on spirooxindole derivatives incorporating a dichlorophenyl moiety revealed significant anticancer activity with IC values lower than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer drugs based on this compound.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit acetylcholinesterase (AChE), suggesting applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Propriétés

IUPAC Name |

(1S)-2-amino-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTIEVRVCBIEQJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649768 | |

| Record name | (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129894-65-1 | |

| Record name | (1S)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.